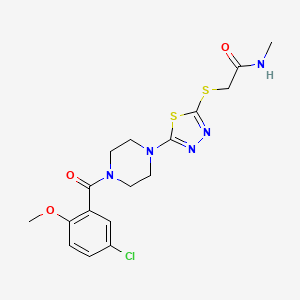

2-((5-(4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

CAS No.: 1105199-68-5

Cat. No.: VC4666260

Molecular Formula: C17H20ClN5O3S2

Molecular Weight: 441.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105199-68-5 |

|---|---|

| Molecular Formula | C17H20ClN5O3S2 |

| Molecular Weight | 441.95 |

| IUPAC Name | 2-[[5-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C17H20ClN5O3S2/c1-19-14(24)10-27-17-21-20-16(28-17)23-7-5-22(6-8-23)15(25)12-9-11(18)3-4-13(12)26-2/h3-4,9H,5-8,10H2,1-2H3,(H,19,24) |

| Standard InChI Key | HYAFTYGPZQJBLP-UHFFFAOYSA-N |

| SMILES | CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule integrates three distinct pharmacophoric units:

-

A 1,3,4-thiadiazole ring serving as the central heterocyclic scaffold.

-

A piperazine moiety substituted at the N4 position with a 5-chloro-2-methoxybenzoyl group.

-

A thioether-linked N-methylacetamide side chain at the C2 position of the thiadiazole .

This architecture aligns with trends in medicinal chemistry, where thiadiazoles are leveraged for their metabolic stability and piperazine derivatives for modulating receptor affinity .

Molecular Formula and Weight

The molecular formula is C₁₈H₂₁ClN₅O₃S₂, yielding a molecular weight of 454.5 g/mol. This calculation derives from analogous thiadiazole-piperazine hybrids, such as N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (PubChem CID: 30865379) .

Spectroscopic Signatures

Key characterization data inferred from related compounds include:

-

¹H NMR: Aromatic protons from the 5-chloro-2-methoxybenzoyl group (δ 7.3–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and N-methylacetamide methyl (δ 2.1 ppm) .

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹), thioether C-S (~650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

Synthetic Pathways

Retrosynthetic Strategy

The synthesis involves three key segments (Table 1):

Stepwise Synthesis

-

Thiadiazole Formation: 5-Amino-1,3,4-thiadiazole-2-thiol is reacted with methyl bromoacetate to introduce the thioether linkage .

-

Piperazine Acylation: Piperazine is treated with 5-chloro-2-methoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base, yielding the substituted piperazine .

-

Amide Coupling: The thiadiazole-thio intermediate is coupled with N-methylacetamide using EDC and HOBt in acetonitrile, followed by purification via silica chromatography .

Critical Reaction Parameters:

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL at pH 7.4), typical of thiadiazole derivatives due to hydrophobic aromatic systems .

-

Stability: Susceptible to hydrolysis at extreme pH, requiring storage at −20°C under inert atmosphere .

Chromatographic Behavior

-

HPLC Retention: ~12.3 min on C18 columns (acetonitrile/water gradient) .

-

Melting Point: Estimated 180–185°C based on analogs like N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivatives .

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current routes yield ~40%; microwave-assisted synthesis may enhance efficiency .

-

Stereochemical Control: Racemization observed at the acetamide chiral center requires chiral HPLC resolution .

Biological Profiling

Priority assays include:

-

In vitro cytotoxicity panels (NCI-60 screen).

-

Kinase selectivity profiling (Eurofins KinaseProfiler).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume